Cas no 2377608-53-0 (2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester)
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester
- Methanone, [4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl-
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- Inchi: 1S/C16H20BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-11(7-8-13(12)18)14(19)10-5-6-10/h7-10H,5-6H2,1-4H3
- InChI Key: SBLSOEXTADGYPI-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C(B2OC(C)(C)C(C)(C)O2)=C1)(C1CC1)=O
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM559913-250mg |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(cyclopropyl)methanone |
2377608-53-0 | 95%+ | 250mg |
$782 | 2024-07-28 | |
| Chemenu | CM559913-1g |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(cyclopropyl)methanone |
2377608-53-0 | 95%+ | 1g |
$1870 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD488361-1g |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(cyclopropyl)methanone |
2377608-53-0 | 97% | 1g |
¥5705.0 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246987-250mg |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(cyclopropyl)methanone |
2377608-53-0 | 98% | 250mg |
¥7120 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246987-1g |
(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(cyclopropyl)methanone |
2377608-53-0 | 98% | 1g |
¥17021 | 2023-03-11 | |
| A2B Chem LLC | AJ16016-250mg |
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester |
2377608-53-0 | 97% | 250mg |
$336.00 | 2024-04-20 | |
| A2B Chem LLC | AJ16016-1g |
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester |
2377608-53-0 | 97% | 1g |
$825.00 | 2024-04-20 |
2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester
Recent Advances in the Application of 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester (CAS: 2377608-53-0) in Chemical Biology and Pharmaceutical Research
The boronic acid pinacol ester derivative, 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester (CAS: 2377608-53-0), has recently emerged as a key intermediate in medicinal chemistry and chemical biology research. This compound, characterized by its unique structural features including the cyclopropanecarbonyl moiety and boronic ester functionality, has shown significant potential in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, targeted protein degradation, and as a building block for bioactive molecule synthesis.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's effectiveness as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs). The boronic ester group served as a crucial handle for subsequent bioconjugation, while the cyclopropanecarbonyl moiety contributed to enhanced membrane permeability. The resulting PROTAC molecules showed improved degradation efficiency against several oncology targets, with EC50 values in the low nanomolar range.
Structural-activity relationship (SAR) studies utilizing 2377608-53-0 have revealed important insights into the optimal positioning of the cyclopropane ring for target engagement. X-ray crystallography data of inhibitor complexes demonstrated that the cyclopropane carbonyl group forms critical hydrogen bonds with active site residues in several kinase targets, explaining the observed potency enhancement in derived compounds.
Recent advances in synthetic methodology have expanded the applications of this boronic ester. A 2024 Nature Communications paper described a novel photoredox-catalyzed arylation protocol that maintains the integrity of both the boronic ester and cyclopropane groups, enabling rapid diversification of the scaffold. This development has significantly accelerated the exploration of structure-activity space around this core structure.
The compound's stability profile has been systematically investigated, with studies showing excellent stability in physiological buffers (pH 7.4) for up to 48 hours, making it suitable for biological applications. However, researchers note that proper handling under inert atmosphere is recommended for long-term storage to prevent hydrolysis of the boronic ester moiety.
Emerging applications in chemical biology include its use as a reporter molecule for studying boronic acid-diol interactions in living systems. The chloro substituent provides an additional handle for further functionalization, enabling the creation of multimodal probes for imaging and target engagement studies. Recent work has demonstrated successful application in fluorescence polarization assays for real-time monitoring of molecular interactions.
From a drug development perspective, several pharmaceutical companies have included derivatives of 2377608-53-0 in their pipelines, particularly for oncology and inflammatory indications. The compound's balanced lipophilicity (calculated logP 2.1) and molecular weight (292.6 g/mol) make it particularly attractive for lead optimization programs adhering to drug-like property guidelines.
Future research directions highlighted in recent reviews include exploring the compound's potential in covalent inhibitor design, where the boronic acid (after ester hydrolysis) could form reversible covalent bonds with target proteins. Additionally, its application in the development of boron neutron capture therapy (BNCT) agents is being actively investigated, leveraging the high neutron capture cross-section of the boron atom.
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